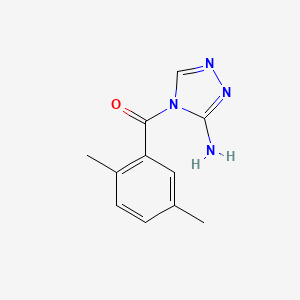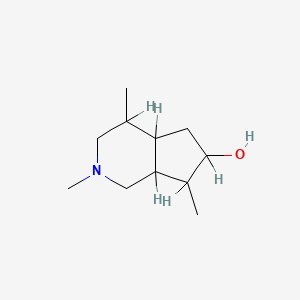
Incarvilline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Trimethyloctahydro-1H-cyclopenta[c]pyridin-6-ol is a natural product found in Incarvillea mairei var. grandiflora, Incarvillea mairei, and other organisms with data available.
Aplicaciones Científicas De Investigación
Analgesic Properties and Synthesis
- Synthesis and Analgesic Efficacy : Incarvillateine (INCA), derived from Incarvillea sinensis, demonstrates significant analgesic properties, especially in treating neuropathic pain. Researchers developed a synthetic approach enabling the production of (-)-INCA and its analogs. In studies, INCA exhibited strong analgesic effects, surpassing the efficacy of gabapentin, a common pain medication (Huang et al., 2016).
Structural Analysis and Derivatives
- Stereochemistry and New Alkaloids : The absolute stereochemistry of incarvilline, a core compound in several alkaloids from Incarvillea sinensis, was determined using Mosher's method and X-ray analysis. This research also identified a new alkaloid, hydroxyincarvilline (Chi et al., 1997).
- Total Synthesis of Incarvilline : The first total synthesis of several monoterpene alkaloids, including incarvilline, was accomplished, providing insight into the natural enantiomers of these compounds (Ichikawa et al., 2004).
Pharmacological Studies
- Antinociceptive Effects and Mechanism : Incarvillateine's antinociceptive action is emphasized, particularly its effectiveness in a formalin-induced pain model in mice. The study also investigated the structural necessity of the cyclobutane ring in expressing antinociceptive activity (Nakamura et al., 2001).
- Antinociceptive and Motor Suppressive Effects : Research suggests that incarvillateine's antinociceptive effects do not stem from fatty acid binding protein (FABP) inhibition. Instead, its potent antinociceptive and motor suppressive effects are highlighted, indicating the need for careful interpretation of its analgesic properties (Kim et al., 2019).
- Activation of Adenosine System : Incarvillateine's effectiveness against various types of pain (acute, inflammatory, neuropathic) is linked to the activation of the adenosine system rather than the opioid system, suggesting a novel mechanism of action for this compound (Wang et al., 2015).
Other Relevant Studies
- Alkaloid Isolation and Structural Characterization : New alkaloids related to incarvillateine were isolated and characterized, contributing to the understanding of the chemical diversity and potential applications of compounds derived from Incarvillea sinensis (Chi et al., 1992).
- Antinociceptive Effect Comparison and Mechanism : Incarvillateine’s antinociceptive effect was compared with morphine, and the study suggested a possible influence on central opioid pathways, highlighting its potential for pain management (Nakamura et al., 1999).
Propiedades
Número CAS |
145307-22-8 |
|---|---|
Nombre del producto |
Incarvilline |
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol |
InChI |
InChI=1S/C11H21NO/c1-7-5-12(3)6-10-8(2)11(13)4-9(7)10/h7-11,13H,4-6H2,1-3H3 |
Clave InChI |
MDEHQFAHARLWSP-UHFFFAOYSA-N |
SMILES |
CC1CN(CC2C1CC(C2C)O)C |
SMILES canónico |
CC1CN(CC2C1CC(C2C)O)C |
Sinónimos |
7-epi-incarvilline incarvillateine incarvilline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)
![Benzo[c]phenanthridine](/img/structure/B1199836.png)

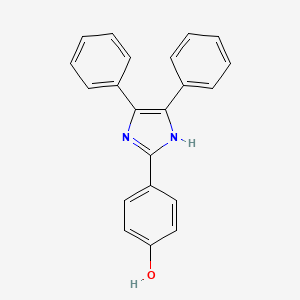
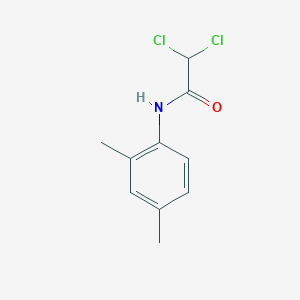
![5-[(2-Chlorophenyl)methylamino]-2-(4-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199840.png)
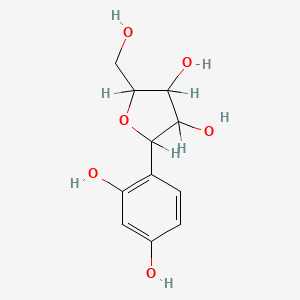
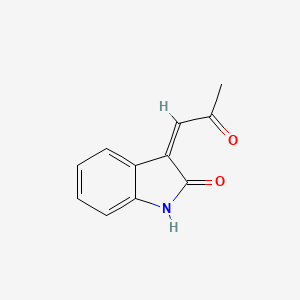
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1199844.png)
![N-[1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1199846.png)
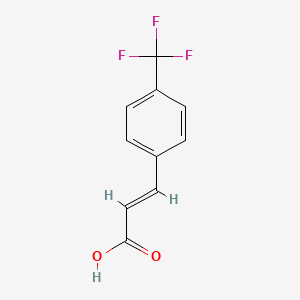
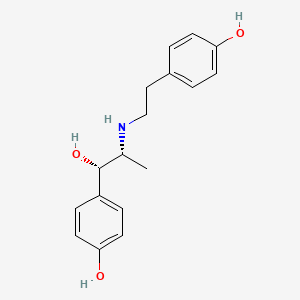
![(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1199852.png)
